N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE: is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H17N3OS/c1-4-12-16-17-14(19-12)15-13(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) |
InChI Key |
IKTBIKHOMTWCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-isopropylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticonvulsant and anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In the context of its anticonvulsant activity, it may modulate ion channels or neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-((5-(P-TOLYLAMINO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE
- 1-BUTYL-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-HYDROXY-2-OXOQUINOLINE-3-CARBOXAMIDE
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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